1-(2-Chloropyrimidin-4-YL)pyrrolidin-3-OL
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Overview
Description
1-(2-Chloropyrimidin-4-YL)pyrrolidin-3-OL is a chemical compound with the molecular formula C8H10ClN3O It is a pyrrolidine derivative with a chloropyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chloropyrimidin-4-YL)pyrrolidin-3-OL can be synthesized through several synthetic routes. One common method involves the reaction of 2-chloropyrimidine with pyrrolidine in the presence of a suitable base. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or dimethylformamide. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloropyrimidin-4-YL)pyrrolidin-3-OL undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxyl group in the pyrrolidine ring can be oxidized to a ketone or reduced to a methylene group.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride or potassium carbonate in solvents like dimethylformamide or tetrahydrofuran.
Oxidation: Reagents such as pyridinium chlorochromate or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted pyrimidine derivatives.
- Oxidized or reduced pyrrolidine derivatives.
- Cyclized heterocyclic compounds .
Scientific Research Applications
1-(2-Chloropyrimidin-4-YL)pyrrolidin-3-OL has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological and oncological pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds with biological activity.
Biological Studies: It is used in studies investigating the interaction of pyrimidine derivatives with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(2-Chloropyrimidin-4-YL)pyrrolidin-3-OL involves its interaction with specific molecular targets. The chloropyrimidine moiety can bind to nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The pyrrolidine ring may enhance the compound’s binding affinity and selectivity for certain targets. These interactions can modulate various biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
1-(2-Chloropyrimidin-4-YL)piperidin-3-OL: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
2-(4-Chloropyrimidin-2-yl)pyrrolidine: Similar structure but with different substitution patterns on the pyrimidine ring.
Uniqueness: 1-(2-Chloropyrimidin-4-YL)pyrrolidin-3-OL is unique due to its specific substitution pattern and the presence of both a chloropyrimidine and a pyrrolidine moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1-(2-chloropyrimidin-4-yl)pyrrolidin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c9-8-10-3-1-7(11-8)12-4-2-6(13)5-12/h1,3,6,13H,2,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZHVZSXNBBQKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=NC(=NC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624517 |
Source
|
Record name | 1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90624517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
954228-36-5 |
Source
|
Record name | 1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90624517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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